molecular formula C11H12N2O2 B182911 4-(1H-benzimidazol-1-yl)butanoic acid CAS No. 436091-31-5

4-(1H-benzimidazol-1-yl)butanoic acid

Cat. No.: B182911
CAS No.: 436091-31-5
M. Wt: 204.22 g/mol
InChI Key: UZPPPCKAOWOOBS-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-1-yl)butanoic acid, also known as 4-BBA, is a derivative of benzimidazole and is a type of organic acid. It is a white crystalline solid with a molecular formula of C9H9N2O2 and a molecular weight of 179.17. It has been studied extensively for its potential applications in pharmaceuticals and biochemistry due to its unique properties.

Scientific Research Applications

  • Choleretic Activity : A study synthesized several 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids to evaluate the effects of substitution on choleretic activity. These compounds generally showed choleretic activity, with some cases being superior to the model compound and dehydrocholic acid (Grella, Paglietti, Sparatore, Manca, & Satta, 1987).

  • Antibacterial and Antifungal Activity : A series of 5-substituted derivatives of benzimidazole was synthesized and evaluated for in vitro antibacterial and antifungal activities. Some compounds exhibited higher antifungal activity than commercial drugs (Vasić, Penjisevic, Novaković, Sukalovic, Andric, & Kostic-Rajacic, 2014).

  • Angiotensin II Receptor Antagonists : Several studies focused on benzimidazole-7-carboxylic acids and their derivatives as potential angiotensin II receptor antagonists, with implications in hypertension treatment. These studies investigated the synthesis, biological activity, and potential prodrug forms of these compounds (Kubo et al., 1993), (Kubo et al., 1993).

  • PET Tumor Imaging : Benzimidazole derivatives labeled with fluorine-18 were synthesized for potential use in positron emission tomography (PET) tumor imaging. One compound, in particular, showed promising results, indicating its potential as a radiotracer for PET tumor imaging (Zhang et al., 2010).

  • Corrosion Inhibition : Novel benzimidazole compounds were evaluated for their corrosion inhibiting properties on mild steel in HCl solution. Experimental and theoretical investigations suggested strong anticorrosion activity of these compounds (Chaouiki et al., 2020).

  • Elastase Inhibition and Antioxidant Activity : A new benzimidazole-based compound was synthesized and evaluated for elastase inhibition, free radical scavenging activity, and DNA binding ability. The compound showed promising activity in these areas (Arshad et al., 2020).

  • Cholinesterase Inhibitors : Novel benzimidazole derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant in Alzheimer's disease. Some compounds demonstrated significant inhibitory activity (Yoon et al., 2013).

Safety and Hazards

The safety information for 4-(1H-Benzimidazol-1-yl)butanoic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-(benzimidazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-11(15)6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPPPCKAOWOOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360698
Record name 4-(1H-benzimidazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436091-31-5
Record name 4-(1H-benzimidazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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